N-(4-{[2-(Cyclohexylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide N-(4-{[2-(Cyclohexylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 5772-37-2
VCID: VC0466616
InChI: InChI=1S/C15H21N3O4S/c1-11(19)16-13-7-9-14(10-8-13)23(21,22)18-17-15(20)12-5-3-2-4-6-12/h7-10,12,18H,2-6H2,1H3,(H,16,19)(H,17,20)
SMILES: CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCCCC2
Molecular Formula: C15H21N3O4S
Molecular Weight: 339.4g/mol

N-(4-{[2-(Cyclohexylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide

CAS No.: 5772-37-2

Main Products

VCID: VC0466616

Molecular Formula: C15H21N3O4S

Molecular Weight: 339.4g/mol

N-(4-{[2-(Cyclohexylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide - 5772-37-2

CAS No. 5772-37-2
Product Name N-(4-{[2-(Cyclohexylcarbonyl)hydrazino]sulfonyl}phenyl)acetamide
Molecular Formula C15H21N3O4S
Molecular Weight 339.4g/mol
IUPAC Name N-[4-[(cyclohexanecarbonylamino)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C15H21N3O4S/c1-11(19)16-13-7-9-14(10-8-13)23(21,22)18-17-15(20)12-5-3-2-4-6-12/h7-10,12,18H,2-6H2,1H3,(H,16,19)(H,17,20)
Standard InChIKey LYRMWXOOICGUAW-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCCCC2
Canonical SMILES CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2CCCCC2
Solubility 33.7 [ug/mL]
PubChem Compound 730026
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator